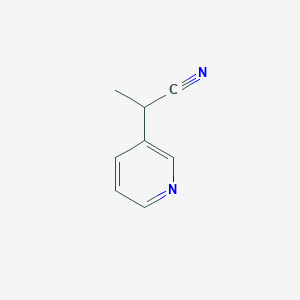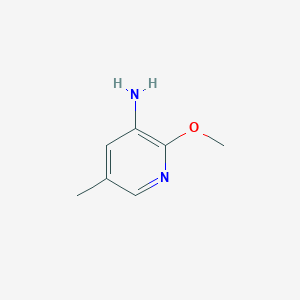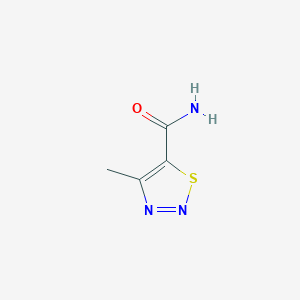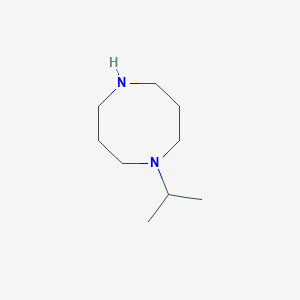![molecular formula C12H7ClN2S B064367 4-Chloro-5-phenylthieno[2,3-d]pyrimidine CAS No. 182198-35-2](/img/structure/B64367.png)
4-Chloro-5-phenylthieno[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-5-phenylthieno[2,3-d]pyrimidine is an organic compound that falls under the category of organoheterocyclic compounds . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine consists of a pyrimidine ring fused with a thiophene ring and substituted with a chlorine atom and a phenyl group . The exact positions of these substitutions can be inferred from the name of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine are not fully detailed in the retrieved data. It is known to be a solid , and its molecular weight is 246.715 Da .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anticancer Applications
Specific Scientific Field
Oncology and Medicinal Chemistry
Summary of the Application
Pyrimidine ring and its fused derivatives, including 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, have received much interest due to their diverse biological potential . Many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Methods of Application or Experimental Procedures
These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Results or Outcomes
Pyrimidine derivatives have shown significant potential in cancer treatment through selective inhibition of protein kinases .
Antioxidant Applications
Summary of the Application
Pyrimidines, including 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects including antioxidant activities .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antituberculosis Applications
Summary of the Application
Pyrimidines, including 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects including antituberculosis activities .
Methods of Application or Experimental Procedures
The antituberculosis effects of pyrimidines are attributed to their ability to penetrate the bacterial cell and have suitable binding interactions with their target .
Results or Outcomes
Research suggests that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Anti-Inflammatory Agents
Methods of Application or Experimental Procedures
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
NF-κB and AP-1 Inhibitors
Summary of the Application
Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .
Methods of Application or Experimental Procedures
The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
Results or Outcomes
This suggests that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOKVSIDWOIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351765 | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-phenylthieno[2,3-d]pyrimidine | |
CAS RN |
182198-35-2 | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)


![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)



